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Compound of Interest

Compound Name: Sanggenon K

Cat. No.: B3030092

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral data for Sanggenon K, a
prenylated flavonoid isolated from Morus species. While a complete, publicly available, and
fully assigned high-resolution NMR dataset for Sanggenon K is not readily available in the
reviewed literature, this document compiles the known mass spectrometry data and provides
expected Nuclear Magnetic Resonance (NMR) characteristics based on its structure and data
from closely related compounds. Detailed experimental protocols for the isolation and
spectroscopic analysis of such compounds are also presented to aid researchers in their work.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental
composition of an unknown compound. For Sanggenon K, the molecular formula and mass
have been established.

Table 1: Mass Spectrometry Data for Sanggenon K

Property Value Source
Molecular Formula C30H3206 [1]
Molecular Weight 488.6 g/mol [1]
Exact Mass 488.21988874 Da [1]
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The following protocol is a representative method for the analysis of Sanggenon K and related
flavonoids.

o Chromatographic Separation: Liquid chromatography is performed using a reversed-phase
C18 column. A gradient elution is employed with a mobile phase consisting of water with
0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient
is typically run from a low to a high concentration of Solvent B over 30-40 minutes to
separate compounds in a complex plant extract.

e Mass Spectrometry: An electrospray ionization (ESI) source is commonly used, operating in
both positive and negative ion modes to obtain comprehensive data.

o Full Scan MS: High-resolution full scan MS data is acquired to determine the accurate
mass and subsequently the molecular formula of the parent ion.

o Tandem MS (MS/MS): To obtain structural information, the parent ion of Sanggenon K
([M+H]* or [M-H]") is selected and subjected to collision-induced dissociation (CID). The
resulting fragmentation pattern provides insights into the compound's structure. Common
fragmentation pathways for prenylated flavonoids include retro-Diels-Alder (RDA)
reactions in the C-ring and losses of the isoprenyl side chains.

Nuclear Magnetic Resonance (NMR) Spectral Data

The structure of Sanggenon K and its relatives are typically elucidated using a combination of
1D (*H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments[2][3]. While specific, assigned
data for Sanggenon K is sparse in the literature, the following tables summarize the expected
chemical shift ranges for the key structural components of Sanggenon K.

Table 2: Expected *H NMR Chemical Shifts for Sanggenon K
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Expected Chemical Shift

Proton Type Multiplicity
(3, ppm)

Aromatic Protons (Ring A, B) 58-75 s, d, dd

Flavone H-2' ~7.0 S

Flavone H-6, H-8 5.8-6.5 d

Prenyl Vinyl Proton ~5.2 t

Prenyl Methylene Protons ~3.2 d

Prenyl Methyl Protons 16-1.8 S

Chromene Vinyl Protons 55-6.7 d

Hydroxyl Protons 9.0-13.0 brs

Note: Chemical shifts are approximate and can vary based on solvent and instrument

frequency.

Table 3: Expected *C NMR Chemical Shifts for Sanggenon K

Carbon Type Expected Chemical Shift (6, ppm)
Carbonyl (C-4) 180 - 185

Aromatic/Olefinic Carbons 95 - 165

Oxygenated Aromatic Carbons 155 - 165

Quaternary Aromatic Carbons 100 - 130

Prenyl/Chromene Carbons 20-135

Methyl Carbons 18 - 26

Note: Chemical shifts are approximate and can vary based on solvent and instrument

frequency.

The following is a general protocol for obtaining NMR spectra of isoprenylated flavonoids.
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o Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a
deuterated solvent, commonly methanol-d4 (CD3OD) or DMSO-ds. Tetramethylsilane (TMS)
is used as an internal standard.

 Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of
400 MHz or higher for protons.

e 1D NMR: Standard *H and 3C{*H} spectra are acquired.

e 2D NMR: To facilitate complete and unambiguous signal assignment, a suite of 2D NMR
experiments is performed:

o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assembling the molecular
structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a natural product like Sanggenon K from a plant source.
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Workflow for Isolation and Structure Elucidation of Sanggenon K
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Caption: General workflow for the isolation and structural analysis of Sanggenon K.

© 2025 BenchChem. All rights reserved. 5/7

Tech Support


https://www.benchchem.com/product/b3030092?utm_src=pdf-body-img
https://www.benchchem.com/product/b3030092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3030092?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Sanggenone-K
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272825/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272825/
https://www.researchgate.net/publication/306523520_Three_New_Isoprenylated_Flavonoids_from_the_Root_Bark_of_Morus_alba
https://www.benchchem.com/product/b3030092#spectral-data-for-sanggenon-k-nmr-ms
https://www.benchchem.com/product/b3030092#spectral-data-for-sanggenon-k-nmr-ms
https://www.benchchem.com/product/b3030092#spectral-data-for-sanggenon-k-nmr-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3030092?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3030092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

